N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide
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Overview
Description
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide is an organic compound characterized by the presence of a sulfonyl group attached to a dimethylbenzene ring, a butan-2-yl chain, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 3,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 3,4-dimethylbenzene with chlorosulfonic acid.
Alkylation: The sulfonyl chloride is then reacted with butan-2-amine to form N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]amine.
Acetylation: The final step involves the reaction of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]amine with but-2-ynoic acid under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The but-2-ynamide moiety may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]amine: Lacks the but-2-ynamide moiety.
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]butanamide: Contains a butanamide instead of a but-2-ynamide group.
Uniqueness
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide is unique due to the presence of both the sulfonyl group and the but-2-ynamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-5-7-16(18)17-14(6-2)11-21(19,20)15-9-8-12(3)13(4)10-15/h8-10,14H,6,11H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDVPCOMKAOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)C1=CC(=C(C=C1)C)C)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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